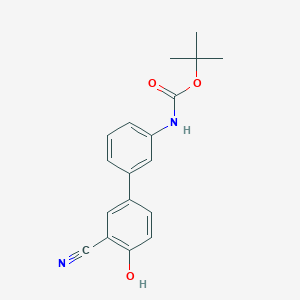
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95% (hereafter referred to as 4-BOC-2-CN) is a chemical compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a derivative of 4-aminophenol, with a BOC (tert-butyloxycarbonyl) group attached to the amine group, and a cyano group attached to the phenol group. 4-BOC-2-CN has been used in a number of different studies, due to its unique properties and ability to react with a variety of other chemicals.
Wissenschaftliche Forschungsanwendungen
4-BOC-2-CN has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various bioactive compounds, such as imidazole derivatives and thiadiazole derivatives. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it has been used as a starting material for the synthesis of various metal complexes, such as cobalt and iron complexes.
Wirkmechanismus
The mechanism of action of 4-BOC-2-CN is not well understood. However, it is believed that the BOC group is responsible for the reactivity of the compound, as it can undergo nucleophilic substitution reactions with various other compounds. The cyano group is also believed to be responsible for the reactivity of the compound, as it can undergo electrophilic substitution reactions with various other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BOC-2-CN are not well understood. However, it has been shown to have some inhibitory effects on the activity of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been shown to have some inhibitory effects on the activity of certain proteins, such as the protein kinase C.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-BOC-2-CN in lab experiments is its ability to react with a variety of other compounds. This makes it a useful tool for the synthesis of various bioactive compounds, heterocyclic compounds, and metal complexes. However, the BOC group is labile and can be easily hydrolyzed, which can limit its use in certain experiments. In addition, the cyano group is also labile and can be easily hydrolyzed, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-BOC-2-CN in scientific research. It could be used as a starting material for the synthesis of more complex bioactive compounds, such as peptides and proteins. It could also be used as a starting material for the synthesis of more complex heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it could be used as a starting material for the synthesis of more complex metal complexes, such as cobalt and iron complexes. It could also be used as a reagent for the synthesis of various other compounds, such as imidazole derivatives and thiadiazole derivatives. Finally, it could be used in the development of new drugs, as it has been shown to have some inhibitory effects on the activity of certain enzymes and proteins.
Synthesemethoden
4-BOC-2-CN can be synthesized by a two-step reaction. The first step involves the reaction of 4-aminophenol with tert-butyl isocyanate in the presence of a base, such as triethylamine, to form the BOC-protected amine. The second step involves the reaction of the BOC-protected amine with cyanobenzene in the presence of a base, such as potassium carbonate, to form 4-BOC-2-CN. This method has been used successfully in a variety of studies, and is relatively straightforward and simple to perform.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-cyano-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-19/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGAMLAEUJUIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

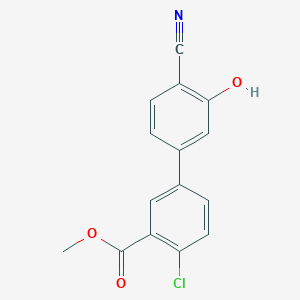

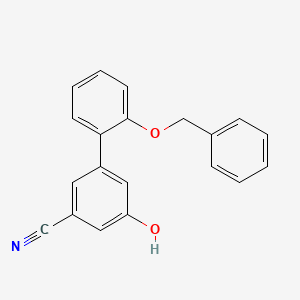


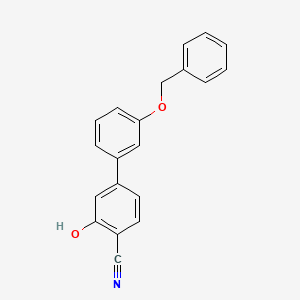




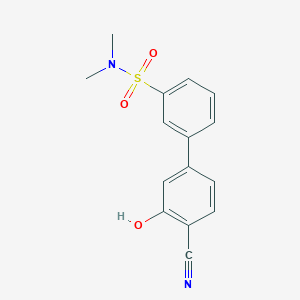
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)